Pyrazine,2-methyl-3-(phenylthio)-

Beschreibung

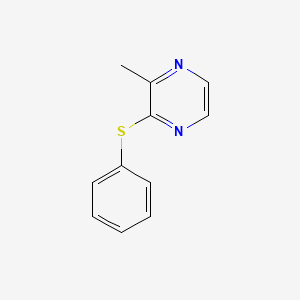

Pyrazine, 2-methyl-3-(phenylthio)- (C₁₁H₁₀N₂S; molecular weight: 202.27 g/mol) is a sulfur-containing heterocyclic compound characterized by a pyrazine core substituted with a methyl group at position 2 and a phenylthio (-S-C₆H₅) group at position 2. This compound is part of a broader class of pyrazine derivatives, which are notable for their aromatic, biological, and electronic properties.

Eigenschaften

CAS-Nummer |

91091-02-0 |

|---|---|

Molekularformel |

C11H10N2S |

Molekulargewicht |

202.28 g/mol |

IUPAC-Name |

2-methyl-3-phenylsulfanylpyrazine |

InChI |

InChI=1S/C11H10N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |

InChI-Schlüssel |

VTUFUZBJQBYXKY-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN=C1SC2=CC=CC=C2 |

Kanonische SMILES |

CC1=NC=CN=C1SC2=CC=CC=C2 |

Andere CAS-Nummern |

91091-02-0 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine,2-methyl-3-(phenylthio)- typically involves the reaction of 2-methylpyrazine with a phenylthiol derivative. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenylthiol, followed by nucleophilic substitution on the 2-methylpyrazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of Pyrazine,2-methyl-3-(phenylthio)- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazine,2-methyl-3-(phenylthio)- undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding thiols.

Substitution: Electrophilic substitution reactions can occur on the pyrazine ring, especially at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Halogenating agents like N-bromosuccinimide (NBS), Friedel-Crafts acylation reagents

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Halogenated pyrazines, acylated derivatives

Wissenschaftliche Forschungsanwendungen

Pyrazine,2-methyl-3-(phenylthio)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Pyrazine,2-methyl-3-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pyrazine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Pyrazine Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between pyrazine, 2-methyl-3-(phenylthio)- and its analogs:

Key Observations:

Substituent Impact on Aroma: Alkylthio groups (e.g., methylthio) are associated with roasted, meaty, or sulfurous aromas, as seen in 2-methyl-3-(methylthio)pyrazine. Tetramethylpyrazine, a related compound, is known for its roasted coffee aroma, highlighting how alkylation patterns influence sensory properties.

Electronic and Material Applications: Pyrazines with extended conjugation (e.g., acene-type ribbons with pyrazine units) exhibit n-type semiconductor behavior, with LUMO levels tunable via substituents. The ethyl and methylthio groups in 2-ethyl-3-(methylthio)pyrazine lower reduction potentials (-1.16 to -0.62 V vs. Ag/AgCl), enhancing electron affinity.

Biological Activity: Imidazo[1,2-a]pyrazines with thiophen-3-yl or pyridin-4-yl substituents demonstrate anticancer activity via hinge-region interactions in kinases (e.g., Gly28, Cys106).

Aroma and Flavor Chemistry:

- Role in Plant-Based Foods : Pyrazines such as 2,5-dimethyl-3-(3-methylbutyl)pyrazine are critical in grilled plant-based meats, where Maillard reaction intermediates and lipid oxidation products synergize to enhance roasted aromas.

- Threshold Effects: Sub-threshold pyrazines (OAV <1.0) can amplify roasted aromas in soy sauce via perceptual interactions, a phenomenon that may extend to phenylthio derivatives.

Pharmacological Potential:

- Pyrazine derivatives are explored as kinase inhibitors (e.g., antiproliferatives) and β-secretase modulators (Alzheimer’s therapy). The phenylthio group’s bulk and lipophilicity could enhance blood-brain barrier penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.